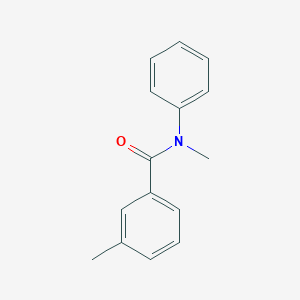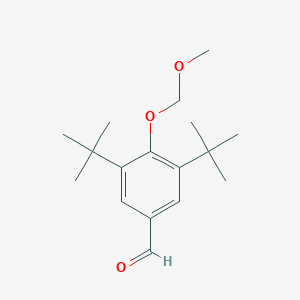
3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde
Overview
Description
3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde is a chemical compound that is widely used in scientific research applications. It is a highly reactive aldehyde that is used in the synthesis of various organic compounds. This compound has several advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde is not well understood. However, it is known to be a highly reactive aldehyde that can undergo various chemical reactions. It can react with nucleophiles such as amines and alcohols to form imines and acetals, respectively. It can also undergo oxidation reactions to form carboxylic acids.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In vivo studies have shown that it can reduce tumor growth in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
The advantages of using 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde in lab experiments include its high reactivity, good yield, and ease of purification. However, its limitations include its high cost, potential toxicity, and limited solubility in some solvents.
Future Directions
There are several future directions for the use of 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde in scientific research. One area of interest is its potential as a fluorescent probe for imaging studies. Another area of interest is its use in the synthesis of new chiral compounds for pharmaceutical and agrochemical applications. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic uses.
Scientific Research Applications
3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde has several scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. It is also used as a starting material in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used as a fluorescent probe in biological imaging studies.
properties
CAS RN |
151166-75-5 |
|---|---|
Product Name |
3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde |
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)13-8-12(10-18)9-14(17(4,5)6)15(13)20-11-19-7/h8-10H,11H2,1-7H3 |
InChI Key |
HVHFIECYXPKWOA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OCOC)C(C)(C)C)C=O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OCOC)C(C)(C)C)C=O |
synonyms |
3,5-di-tert-butyl-4-(methoxymethoxy)benzaldehyde |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

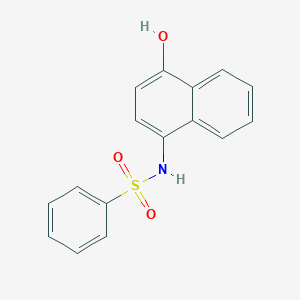
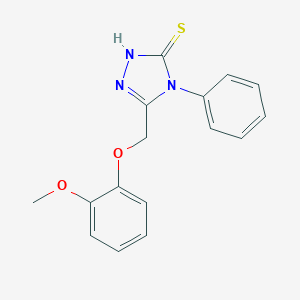
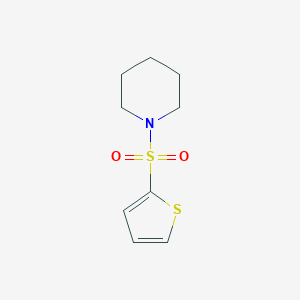
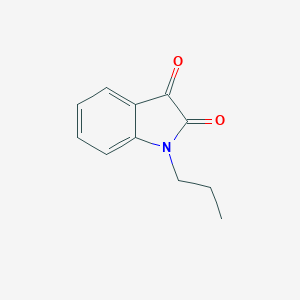
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
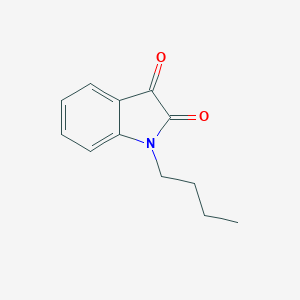
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
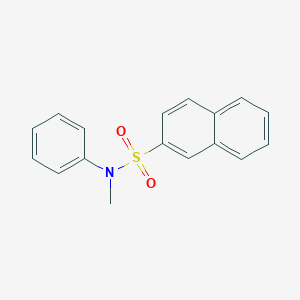
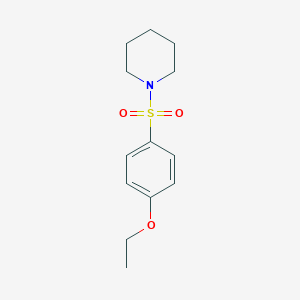
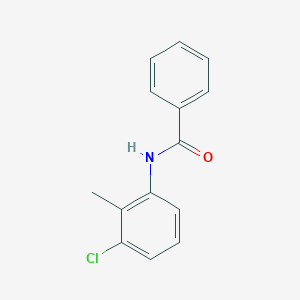
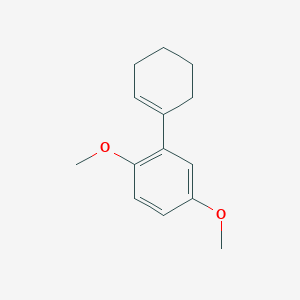
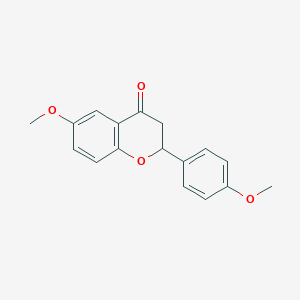
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
